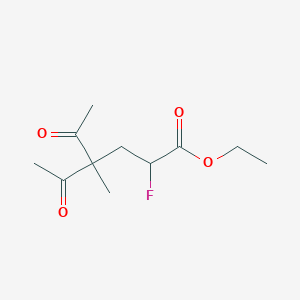
Ethyl 4-acetyl-2-fluoro-4-methyl-5-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-acetyl-2-fluoro-4-methyl-5-oxohexanoate is an organic compound with the molecular formula C10H15FO4 This compound is known for its unique structure, which includes an acetyl group, a fluoro substituent, and a keto ester functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-acetyl-2-fluoro-4-methyl-5-oxohexanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-acetyl-2-fluoro-4-methyl-5-oxohexanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-acetyl-2-fluoro-4-methyl-5-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluoro substituent can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-acetyl-2-fluoro-4-methyl-5-oxohexanoic acid.
Reduction: Formation of ethyl 4-acetyl-2-fluoro-4-methyl-5-hydroxyhexanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-acetyl-2-fluoro-4-methyl-5-oxohexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-acetyl-2-fluoro-4-methyl-5-oxohexanoate involves its interaction with specific molecular targets. The fluoro substituent can enhance binding affinity to certain enzymes or receptors, while the keto ester functionality allows for various chemical modifications. These interactions can modulate biological pathways, making the compound useful in drug design and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-acetyl-5-oxohexanoate
- Methyl 4-acetyl-5-oxohexanoate
- Ethyl 4-acetyl-2-chloro-4-methyl-5-oxohexanoate
Uniqueness
Ethyl 4-acetyl-2-fluoro-4-methyl-5-oxohexanoate is unique due to the presence of the fluoro substituent, which can significantly alter its chemical and biological properties compared to its analogs. The fluoro group can enhance metabolic stability and binding affinity, making it a valuable compound in medicinal chemistry.
Propriétés
Numéro CAS |
57504-67-3 |
|---|---|
Formule moléculaire |
C11H17FO4 |
Poids moléculaire |
232.25 g/mol |
Nom IUPAC |
ethyl 4-acetyl-2-fluoro-4-methyl-5-oxohexanoate |
InChI |
InChI=1S/C11H17FO4/c1-5-16-10(15)9(12)6-11(4,7(2)13)8(3)14/h9H,5-6H2,1-4H3 |
Clé InChI |
YWYOQKDXGYBTPU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(C)(C(=O)C)C(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


stannane](/img/structure/B14629820.png)
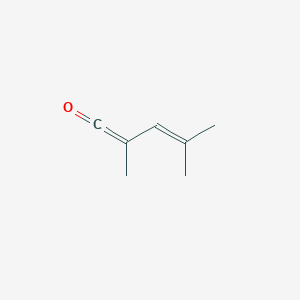
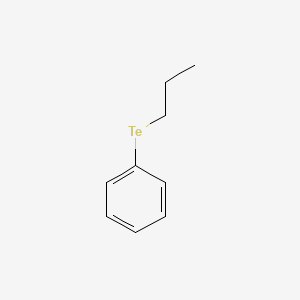

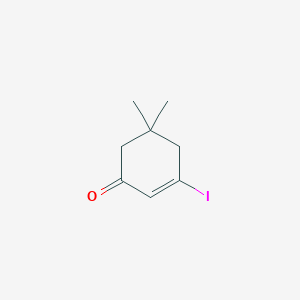
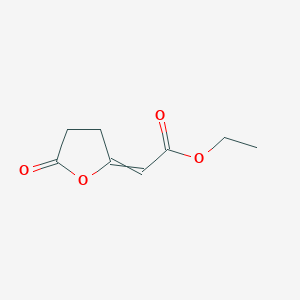
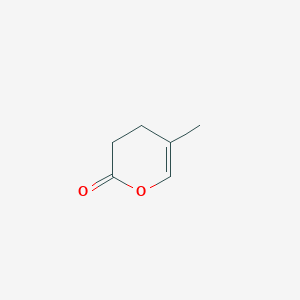

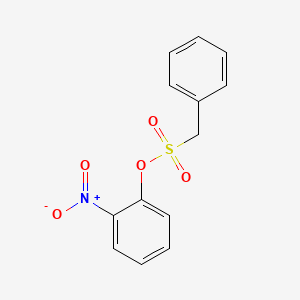
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)

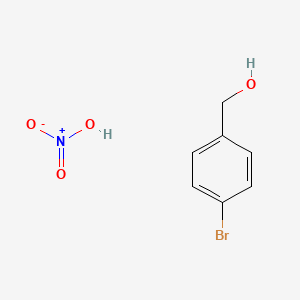
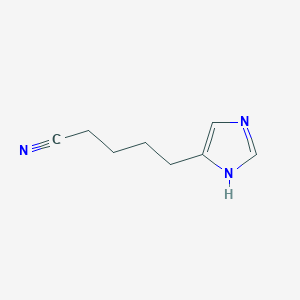
![2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate](/img/structure/B14629879.png)
